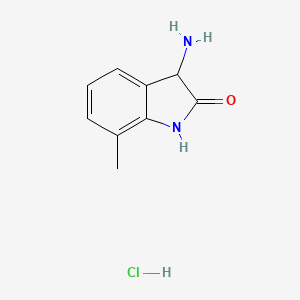
3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one hydrochloride
Übersicht
Beschreibung
3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one hydrochloride is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one hydrochloride, also known by its chemical formula and CAS number 1214090-45-5, is a compound of significant interest in pharmacology due to its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- BCL6 Inhibition : Recent studies have indicated that this compound serves as a chemical probe for inhibiting B-cell lymphoma 6 (BCL6), a transcriptional repressor linked to diffuse large B-cell lymphoma (DLBCL). The compound demonstrated an IC50 value of 4.8 nM in HTRF assays, indicating potent inhibition of BCL6 activity in vitro .
- Antiviral Properties : The compound has shown promise in antiviral applications. For instance, derivatives related to indole structures have been evaluated for their ability to inhibit viral entry, particularly in the context of SARS-CoV-2. These compounds exhibited low cytotoxicity while maintaining significant antiviral activity .
- Receptor Affinity : It has been reported that derivatives of 3-Amino-7-methyl-1,3-dihydro-2H-indol-2-one exhibit affinity for arginine vasopressin receptors (V1a and V1b), which are crucial for various physiological functions including blood pressure regulation and water retention .
Therapeutic Potential
The therapeutic applications of this compound extend across several domains:
- Cancer Therapy : The inhibition of BCL6 suggests potential use in oncology, particularly for treating B-cell malignancies. Ongoing research is focused on optimizing dosing regimens to maintain effective drug concentrations in vivo .
- Antiviral Treatment : Given its antiviral properties, this compound could be explored further as a treatment for viral infections, especially in light of the ongoing need for effective antiviral agents against emerging pathogens .
Table 1: Summary of Biological Activities
Case Study: BCL6 Inhibition
In a recent study exploring BCL6 inhibitors, researchers optimized the chemical structure of related compounds to enhance their potency and bioavailability. The study highlighted that sustained administration was necessary to achieve therapeutic effects in xenograft models .
Case Study: Antiviral Screening
Another study screened various derivatives for their ability to inhibit SARS-CoV-2 entry. The results showed that certain compounds derived from indole structures significantly reduced viral infection rates without causing cytotoxic effects in cell cultures .
Eigenschaften
IUPAC Name |
3-amino-7-methyl-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-5-3-2-4-6-7(10)9(12)11-8(5)6;/h2-4,7H,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOABCGXXNTXFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















